molecular formula C11H12O3 B13622963 2-methoxy-2,3-dihydro-1H-indene-2-carboxylicacid

2-methoxy-2,3-dihydro-1H-indene-2-carboxylicacid

Katalognummer: B13622963
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: DNEDHELWOWRTGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound with a unique structure that includes a methoxy group, a dihydroindene ring, and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the indene ring, followed by the introduction of the methoxy group and the carboxylic acid functional group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy group and the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of anti-inflammatory and anticancer agents.

    Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism by which 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, leading to changes in cellular pathways. The exact pathways and targets are subjects of ongoing research, particularly in the context of its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methoxy-1H-indene-2-carboxylic acid: Similar structure but lacks the dihydro component.

    2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but lacks the methoxy group.

    2-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with the carboxylic acid group in a different position.

Uniqueness

2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the combination of its functional groups and the dihydroindene ring. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

2-methoxy-1,3-dihydroindene-2-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-14-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)

InChI-Schlüssel

DNEDHELWOWRTGH-UHFFFAOYSA-N

Kanonische SMILES

COC1(CC2=CC=CC=C2C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.